N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Overview
Description
“N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide” is a compound that has been studied for its potential biological applications . It is known to have a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available sources .Molecular Structure Analysis
The molecular formula of this compound is C26H28N4O2 . It has a complex structure that includes a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.5 g/mol . Other physical and chemical properties are not detailed in the available sources .Scientific Research Applications
Agonists for ORL1 (orphanin FQ/nociceptin) Receptor
- Compounds similar to the one have been synthesized and evaluated as ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity for the receptor, moderate to good selectivity versus opioid receptors, and behave as full agonists in biochemical assays (Röver et al., 2000).
Antiviral Activity
- N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have demonstrated strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E, showcasing the potential of spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).
Tachykinin NK2 Receptor Antagonists
- Spiropiperidines, which are structurally related, have been synthesized and evaluated for their affinities in a rat colon binding assay as tachykinin NK2 receptor antagonists. They showed potent antagonist activity in guinea pig trachea and demonstrated selectivity for NK2 receptors over NK1 (Smith et al., 1995).
Opioid Receptor Modulators
- A series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, closely related to the query compound, have been prepared and showed enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).
Antimicrobial Activity
- Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one have been synthesized and shown moderate to good antimicrobial activity against various tested microbes (Singh et al., 2021).
Future Directions
properties
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648719 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
CAS RN |
1130067-34-3 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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